1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 160233-29-4
VCID: VC20901762
InChI: InChI=1S/C15H17ClN2O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3
SMILES: CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76 g/mol

1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride

CAS No.: 160233-29-4

Cat. No.: VC20901762

Molecular Formula: C15H17ClN2O

Molecular Weight: 276.76 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride - 160233-29-4

Specification

CAS No. 160233-29-4
Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
IUPAC Name 2-benzyl-5-tert-butylpyrazole-3-carbonyl chloride
Standard InChI InChI=1S/C15H17ClN2O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3
Standard InChI Key GXQKPPPBCMZVMB-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2
Canonical SMILES CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2

Introduction

Chemical Identity and Properties

Identification Data

1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride is characterized by the following identification parameters:

PropertyValue
CAS Number160233-29-4
Molecular FormulaC₁₅H₁₇ClN₂O
Molecular Weight276.76 g/mol
IUPAC Name1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride
InChI1S/C15H17ClN2O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3
InChI KeyGXQKPPPBCMZVMB-UHFFFAOYSA-N
European Community Number672-834-9
The structural features include a pyrazole core with a tert-butyl group at position 3, a benzyl group attached to the N1 nitrogen, and a reactive carbonyl chloride moiety at position 5. This specific substitution pattern contributes to the compound's chemical behavior and applications.

Physical and Chemical Properties

The physical and chemical properties of 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride are summarized below:

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride typically follows a multi-step procedure involving:

  • Formation of the properly substituted pyrazole ring

  • Introduction of the carboxylic acid functionality at the 5-position

  • Conversion of the carboxylic acid to the carbonyl chloride using chlorinating agents

Specific Preparation Method

The most common preparation method involves the chlorination of the corresponding carboxylic acid, 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid, using chlorinating agents such as thionyl chloride or oxalyl chloride.
The reaction can be represented as:
1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid + SOCl₂ → 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride + SO₂ + HCl
This conversion is typically performed under anhydrous conditions to prevent hydrolysis of the formed acid chloride. The reaction is often carried out in an inert solvent like dichloromethane, with the possible addition of catalytic amounts of DMF to facilitate the reaction.

Chemical Reactivity

Nucleophilic Substitution Reactions

The carbonyl chloride functionality makes 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride highly susceptible to nucleophilic attack. Key reactions include:

  • Amidation: Reaction with amines to form amide derivatives

  • Esterification: Reaction with alcohols to form ester derivatives

  • Reaction with hydroxylamines to form hydroxamic acid derivatives

  • Reaction with hydrazines to form hydrazide derivatives

Hydrolysis

When exposed to moisture or water, 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride readily undergoes hydrolysis to form 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS: 100957-85-5) . This hydrolysis reaction is exothermic and produces hydrogen chloride as a byproduct.

Applications and Uses

Synthetic Intermediate

1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride serves primarily as a synthetic intermediate in organic chemistry. Its main applications include:

  • Preparation of various pyrazole derivatives through nucleophilic substitution reactions

  • Synthesis of amides, esters, and other functional derivatives with potential biological activity

  • Development of heterocyclic libraries for drug discovery programs

Research Applications

The compound is utilized in laboratory settings for research purposes, particularly in:

Related Compounds and Derivatives

Carboxylic Acid Derivative

The most closely related compound is 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS: 100957-85-5), which is both a precursor to and a hydrolysis product of the carbonyl chloride. This carboxylic acid has been identified as a SORT-PGRN interaction inhibitor, suggesting potential applications in neurodegenerative disease research .

PropertyValue
CAS Number100957-85-5
Molecular FormulaC₁₅H₁₈N₂O₂
Molecular Weight258.32 g/mol
Biological ActivitySORT-PGRN interaction inhibitor 1

Structural Analogs

Several structural analogs with variations in the substituents have been reported:

CompoundCAS NumberKey Difference
3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride160842-62-6Methyl instead of benzyl at N1
3-(Tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carbonyl chloride306937-15-52,4-Dichlorobenzyl instead of benzyl at N1
1-(Tert-butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride175277-10-8Positions of tert-butyl and methyl groups reversed
1-Benzyl-3-(tert-butyl)-1H-pyrazol-5-amine866255-96-1Amine instead of carbonyl chloride at position 5
These structural variations can significantly impact the compounds' physical properties, reactivity patterns, and potential biological activities.
Hazard ClassificationDescription
GHS PictogramsGHS05 (Corrosion), GHS07 (Exclamation mark)
Signal WordDanger
Hazard StatementsH302: Harmful if swallowed
H312: Harmful in contact with skin
H314: Causes severe skin burns and eye damage
H332: Harmful if inhaled
Hazard CategoriesAcute Toxicity (Category 4) - Oral, Dermal, Inhalation
Skin Corrosion (Category 1B)

Research Applications

Synthetic Transformations

Based on studies of similar compounds, 1-benzyl-3-tert-butyl-1H-pyrazole-5-carbonyl chloride can undergo various synthetic transformations, including:

  • Reactions with hydroxylamines to form hydroxamic acid derivatives

  • Reactions with carbazates to form carbazate derivatives, similar to those reported for 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride

  • Conversions to various amides with potential biological activities

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